3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS: 847400-80-0) is a heterocyclic molecule with the molecular formula C₁₈H₁₅BrN₄OS₂ and a molecular weight of 447.4 g/mol . Its structure features:
- A 4-methyl-4H-1,2,4-triazole core substituted at the 3-position with a benzothiazol-2(3H)-one moiety.
- A 4-bromobenzylthio group at the 5-position of the triazole ring.
Properties
IUPAC Name |
3-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFLMGSXKRAZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria. Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust their behavior accordingly.
Mode of Action
It’s worth noting that benzo[d]thiazole derivatives have been shown to inhibit quorum sensing pathways. These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis.
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria, leading to a disruption in their ability to communicate and coordinate behaviors. This can result in reduced biofilm formation and virulence production, thereby mitigating the pathogenicity of the bacteria.
Result of Action
The inhibition of quorum sensing pathways can lead to a reduction in biofilm formation and virulence production. This can potentially mitigate the pathogenicity of the bacteria, making it easier for the host’s immune system to eliminate the bacterial infection.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the specific environment within the bacterial cell, such as the presence of efflux pumps or other resistance mechanisms, can also influence the compound’s efficacy.
This could lead to the development of novel antimicrobial treatments that are less likely to induce resistance compared to traditional antibiotics.
Biological Activity
The compound 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molar mass of approximately 426.38 g/mol. The structure features a benzothiazole moiety linked to a triazole ring via a thioether bridge, which is crucial for its biological properties.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes:
- Formation of the triazole ring : This is achieved through the reaction of 4-methyl-1,2,4-triazole with appropriate thioether precursors.
- Coupling reactions : The introduction of the bromobenzyl group is performed using standard coupling techniques, often involving palladium-catalyzed cross-coupling methods.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds featuring thiazole and triazole rings have shown significant activity against various bacterial strains and fungi. The presence of the bromobenzyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 10 | |
| Compound B | S. aureus | 5 | |
| Compound C | C. albicans | 15 |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation .
Case Study: Cytotoxicity Testing
In a study involving human lung adenocarcinoma cells (A549), derivatives similar to the target compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
The proposed mechanism for the anticancer activity involves:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes like topoisomerases and kinases that are crucial for cancer cell survival.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting apoptosis.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes the formation of the triazole ring followed by the introduction of the thiazole moiety. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the arrangement of atoms and functional groups within the molecule.
Biological Activities
Antifungal and Antibacterial Properties
Research indicates that derivatives of 1,2,4-triazoles, including our compound of interest, exhibit promising antifungal and antibacterial activities. A study highlighted that compounds similar to this triazole derivative showed superior antifungal efficacy compared to established antifungal agents like bifonazole. Specifically, these compounds were effective against various fungal strains while maintaining comparable antibacterial activity to streptomycin against certain bacteria .
Chemotherapeutic Potential
Mercapto-substituted triazoles have been noted for their chemopreventive and chemotherapeutic effects on cancer cells. The compound may exhibit similar properties due to its structural characteristics that facilitate interactions with biological targets involved in cancer progression . The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell survival.
Material Science Applications
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in triazole derivatives has gained traction in material science. The unique electronic properties conferred by the triazole ring make these compounds suitable candidates for applications in photonic devices and sensors. Recent studies have synthesized novel derivatives that demonstrate enhanced NLO characteristics, suggesting potential uses in advanced optical materials .
Summary of Findings
Case Studies
- Antifungal Efficacy Study
- Cancer Cell Line Testing
- Material Science Exploration
Chemical Reactions Analysis
Functional Group Reactivity
Cross-Coupling and Derivatization
The bromine atom on the benzyl group enables versatile cross-coupling reactions:
Palladium-Catalyzed Couplings
-
Suzuki-Miyaura Reaction :
Ullmann-Type Coupling
-
Reaction with amines (e.g., aniline) in the presence of CuI/L-proline forms C–N bonds, generating secondary amine derivatives .
Thioether Oxidation
-
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thioether to a sulfone, altering electronic properties and biological activity .
Triazole-Thiazole Cyclization
-
Under acidic conditions (e.g., POCl₃), the compound undergoes cyclization to form fused triazolothiazolo[3,2-b] triazepines, as observed in analogous systems .
Comparative Reactivity with Analogues
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 4-bromobenzyl group’s electron-withdrawing nature activates the benzene ring for substitutions at the para position .
-
Thiazole Ring Activation : The thiazole’s C2 carbonyl participates in keto-enol tautomerism, facilitating electrophilic attacks at the α-carbon .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations:
Substitution at the Triazole 5-Position: The target compound’s 4-bromobenzylthio group distinguishes it from analogs like those in , which feature a thiophene or aryl group. The bromine atom enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .
Benzothiazolone vs. Other Heterocycles: The benzothiazol-2(3H)-one moiety in the target compound is structurally distinct from thiophene () or pyrazol-5-one (). Benzothiazolones are known for diverse bioactivity, including antimicrobial and antitumor effects, which may confer unique pharmacological properties .
Triazole Methylation :
- The 4-methyl group on the triazole ring in the target compound may enhance metabolic stability compared to unmethylated analogs, as seen in , where methylation is absent.
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thioether formation : React 4-bromobenzyl chloride with 5-mercapto-4-methyl-4H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).
Methylation : Introduce the benzo[d]thiazol-2(3H)-one moiety via nucleophilic substitution using methyl iodide or a similar alkylating agent.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization :
- Catalyst selection (e.g., triethylamine for thioether formation) improves reaction rates.
- Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to avoid side products .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR :
- Triazole protons: δ 8.1–8.3 ppm (¹H) and 145–150 ppm (¹³C).
- Benzo[d]thiazol-2(3H)-one carbonyl: δ 168–170 ppm (¹³C).
- 4-Bromobenzyl group: δ 4.5–4.7 ppm (S-CH₂, ¹H) .
- IR :
- C=O stretch at 1670–1690 cm⁻¹.
- C-S stretch (thioether) at 650–700 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. How can initial biological activity screening be designed to evaluate antimicrobial potential?
- Methodological Answer :
- Assay Design :
- Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
- Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Key Metrics :
- MIC values ≤25 µg/mL suggest promising activity.
- Compare with structurally similar analogs (e.g., oxadiazole derivatives) to identify substituent effects .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Case Study : Compare triazole-thioether derivatives (e.g., 4-bromobenzyl vs. 4-chlorobenzyl substitutions).
- Data Interpretation : Higher lipophilicity (logP) from bromine may enhance membrane penetration but reduce solubility, leading to variable MICs .
- Experimental Adjustments :
- Use standardized inoculum sizes (0.5 McFarland).
- Validate via time-kill assays to distinguish static vs. cidal effects .
Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level.
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Docking Studies :
- Target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina.
- Prioritize binding poses with ΔG ≤ -8 kcal/mol .
Q. What crystallographic techniques validate the compound’s 3D structure, and how are data refined?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
